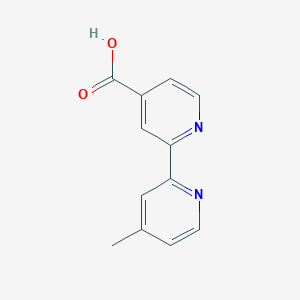

4'-Methyl-2,2'-bipyridine-4-carboxylic acid

Description

Propriétés

IUPAC Name |

2-(4-methylpyridin-2-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-8-2-4-13-10(6-8)11-7-9(12(15)16)3-5-14-11/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJWPWXRHHUDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456201 | |

| Record name | 4'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103946-54-9 | |

| Record name | 4′-Methyl[2,2′-bipyridine]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103946-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Suzuki-Miyaura Coupling

Coupling 4-methylpyridine-2-boronic acid with 4-bromopyridine-2-carboxylic acid could yield the target compound. However, the electron-deficient nature of pyridine boronic acids often necessitates palladium catalysts with enhanced activity, such as Pd(PPh₃)₄ or SPhos-ligated palladium.

Ullmann-Type Coupling

Copper-mediated coupling of 4-methyl-2-iodopyridine with 4-carboxy-2-iodopyridine offers a complementary route. While Ullmann reactions typically require high temperatures (100–150°C) and extended reaction times, the use of polar solvents like dimethylformamide (DMF) and ligands such as 1,10-phenanthroline can improve efficiency.

Comparative Analysis of Methodologies

Industrial Considerations and Scalability

The oxidative method remains the most scalable option due to its simplicity and low-cost reagents. However, industrial adaptation for mono-carboxylic acid production would require:

-

Real-time monitoring : Techniques like in-situ IR spectroscopy to detect intermediate formation.

-

Catalyst optimization : Heterogeneous catalysts (e.g., MnO₂ supported on alumina) to improve selectivity.

-

Solvent systems : Mixed aqueous-organic solvents to modulate reactivity.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les antiminéralocorticoïdes stéroïdiens et leurs interactions avec les récepteurs.

Mécanisme d'action

Le potassium oxprénoate exerce ses effets en antagonisant le récepteur des minéralocorticoïdes. Ce récepteur est impliqué dans la régulation de l'équilibre électrolytique et hydrique dans l'organisme. En bloquant ce récepteur, le potassium oxprénoate peut inhiber les effets des minéralocorticoïdes, ce qui entraîne une augmentation de l'excrétion de sodium et d'eau, et une rétention de potassium. Ce mécanisme est particulièrement utile dans les conditions où l'activité des minéralocorticoïdes est anormalement élevée.

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study steroidal antimineralocorticoids and their interactions with receptors.

Mécanisme D'action

Oxprenoate potassium exerts its effects by antagonizing the mineralocorticoid receptor. This receptor is involved in the regulation of electrolyte and water balance in the body. By blocking this receptor, oxprenoate potassium can inhibit the effects of mineralocorticoids, leading to increased excretion of sodium and water, and retention of potassium . This mechanism is particularly useful in conditions where mineralocorticoid activity is abnormally high.

Comparaison Avec Des Composés Similaires

Key Properties:

- Molecular Formula : C₁₂H₁₀N₂O₂

- Solubility : 0.92 mg/mL in water, as determined by thermogravimetric analysis (DTG) .

- Thermal Stability : Decomposition above 200°C .

- Safety : Harmful upon inhalation, skin contact, or ingestion; requires handling with protective equipment .

The compound is synthesized via refluxing with thionyl chloride (SOCl₂) to form its acid chloride, which is subsequently coupled with amines or other nucleophiles . Its applications span photodynamic therapy, carbon monoxide-releasing molecules (CORMs), and targeted drug delivery systems .

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Comparative Analysis

Electronic and Steric Effects

- Methyl vs. Carboxylic Acid Groups : The methyl group in this compound enhances ligand hydrophobicity, improving cellular uptake in therapeutic applications . In contrast, the carboxylic acid group facilitates pH-dependent solubility and covalent conjugation to peptides or polymers .

- Dicarboxylic Acid Derivative: 2,2'-Bipyridine-4,4'-dicarboxylic acid offers two conjugation sites, enabling the construction of MOFs or multivalent drug carriers, though its higher polarity may reduce membrane permeability compared to the monofunctional analogue .

Anticancer Drug Delivery

This compound was integrated into cationic nanogels (PK-BPY) for rheumatoid arthritis treatment. The carboxylic acid enabled electrostatic coating with anionic hyaluronic acid, achieving 93.5% drug loading efficiency and sustained release .

Deep Red Luminescence in Cell Imaging

Iridium(III) complexes conjugated with this compound derivatives exhibited deep red emission (λₑₘ ≈ 650 nm), ideal for tracking c-Myc signal peptides in live cells with minimal phototoxicity .

Density Functional Theory (DFT) Insights

DFT studies on Ru complexes highlighted the role of exact exchange in predicting CO release kinetics. The carboxylic acid group stabilizes the transition state during photolysis, reducing activation energy by ~2.4 kcal/mol compared to non-functionalized ligands .

Activité Biologique

4'-Methyl-2,2'-bipyridine-4-carboxylic acid (CAS No. 103946-54-9) is a derivative of bipyridine that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methyl group and a carboxylic acid functional group attached to the bipyridine ring system. Understanding its biological activity is crucial for potential applications in medicinal chemistry and material science.

- Molecular Formula: C₁₂H₁₃N₂O₂

- Molecular Weight: 215.25 g/mol

- Density: 1.1 g/cm³

- Melting Point: 169-174 °C

- Boiling Point: 309.3 °C at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its interactions with metal ions, antioxidant properties, and potential therapeutic applications.

Metal Ion Complexation

One significant aspect of this compound is its ability to form complexes with transition metals such as iron (Fe) and cobalt (Co). These complexes have been studied for their electrochemical properties and potential applications in catalysis and sensing.

Table 1: Complexes Formed with Metal Ions

| Metal Ion | Complex Type | Observations |

|---|---|---|

| Fe(II) | Coordination Complex | Exhibits enhanced electrochemical activity |

| Co(II) | Coordination Complex | Shows stability and potential for use in sensors |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage.

Case Study: Antioxidant Activity Assessment

A study measured the radical scavenging activity of various bipyridine derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential as an antioxidant agent.

The biological mechanisms by which this compound exerts its effects are still under investigation. Preliminary studies suggest that its interaction with metal ions may enhance its stability and reactivity, leading to increased biological activity.

Potential Therapeutic Applications

Given its properties, this compound may have applications in:

- Cancer Therapy: Its ability to induce apoptosis in cancer cells through metal ion interactions.

- Neuroprotection: Potential protective effects against neurodegenerative diseases by reducing oxidative stress.

Q & A

Basic: What are the standard synthetic routes for 4'-Methyl-2,2'-bipyridine-4-carboxylic acid, and how can purity be optimized?

Answer:

The compound is typically synthesized via acid chloride intermediates. A common method involves refluxing this compound with thionyl chloride (SOCl₂) to form the acid chloride, followed by coupling with amines or other nucleophiles in dry DMF using triethylamine (Et₃N) as a base . For purity optimization:

- Recrystallization : Use mixed solvents (e.g., DMF/ethanol) to remove unreacted starting materials.

- Chromatography : Employ silica gel column chromatography with gradients of polar solvents (e.g., ethyl acetate/hexane) for byproduct separation.

- Acid-Base Extraction : Leverage the compound’s carboxylic acid group for pH-dependent solubility adjustments in aqueous-organic systems .

Basic: Which analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃; the carboxylic proton (δ ~12–13 ppm) and methyl groups (δ ~2.5 ppm) are diagnostic .

- FT-IR : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and bipyridine ring vibrations (C=N ~1600 cm⁻¹) .

- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 215.1) using reverse-phase C18 columns with acetonitrile/water mobile phases .

- Elemental Analysis : Validate C, H, N content with ≤0.4% deviation from theoretical values .

Advanced: How does the ligand’s structure influence the photophysical properties of Ru(II) or Ir(III) complexes?

Answer:

The methyl and carboxylic acid groups on the bipyridine backbone modulate metal-to-ligand charge transfer (MLCT) transitions:

- Methyl Group : Enhances electron-donating capacity, red-shifting emission wavelengths (e.g., Ru complexes emit at ~620 nm vs. ~580 nm for non-methylated analogs) .

- Carboxylic Acid : Facilitates conjugation to biomolecules (e.g., peptides) for targeted imaging but may reduce luminescence quantum yields due to vibrational quenching.

- Coordination Geometry : The rigid bipyridine framework stabilizes octahedral geometries, improving photostability in biological media .

Methodological Tip : Compare emission spectra in aerated vs. deoxygenated solutions to assess oxygen quenching effects .

Advanced: How can researchers address low aqueous solubility when designing biological studies with this ligand?

Answer:

The compound’s limited solubility in water (~0.92 mg/mL) can be mitigated via:

- Derivatization : Convert the carboxylic acid to a sodium salt or ester for improved hydrophilicity .

- Co-solvents : Use DMSO/water mixtures (<5% DMSO to avoid cytotoxicity) for cellular assays .

- Nanoparticle Encapsulation : Load metal complexes into PEGylated liposomes or polymeric nanoparticles to enhance bioavailability .

Note : Monitor solubility changes via dynamic light scattering (DLS) to prevent aggregation in biological buffers .

Advanced: How to resolve contradictions in reported catalytic activities of metal complexes using this ligand?

Answer:

Discrepancies in catalytic efficiency (e.g., oxidation reactions) may arise from:

- Reaction Conditions : Varied pH, temperature, or counterions (e.g., PF₆⁻ vs. Cl⁻) alter redox potentials .

- Ligand Purity : Trace impurities (e.g., unreacted SOCl₂) can inhibit catalysis; validate via elemental analysis .

- Substrate Scope : Test multiple substrates (e.g., alcohols, alkenes) to assess generality.

Methodological Approach :

Reproduce experiments under inert atmospheres (Ar/glovebox) to exclude O₂/H₂O interference .

Use cyclic voltammetry to compare formal potentials (E₁/₂) across studies .

Advanced: What strategies improve the stability of this compound in long-term storage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.